(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426214 | |
| Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17355-24-7 | |
| Record name | N-Acetyl-O-methyl-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ac-Tyr(me)-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Ac-tyr(me)-ome is the tyrosinase enzyme . This enzyme plays a crucial role in the conversion of tyrosine to melanin, a pigment responsible for color in skin, hair, and eyes. It has both tyrosine hydroxylase and dopa oxidase catalytic activities and requires copper for function.
Mode of Action
This interaction could potentially lead to changes in the enzyme’s function, affecting the conversion of tyrosine to melanin.
Biochemical Pathways
Ac-tyr(me)-ome is likely involved in the eumelanin biosynthesis pathway . This pathway is responsible for the production of eumelanin, a type of melanin. The compound’s interaction with the tyrosinase enzyme could influence this pathway, potentially affecting the production of melanin.
Pharmacokinetics
For instance, the presence of the acetamido and methoxyphenyl groups could potentially affect its solubility and permeability, which are key factors in drug absorption and distribution.
Result of Action
The result of Ac-tyr(me)-ome’s action would likely be changes in the levels of melanin production due to its interaction with the tyrosinase enzyme. This could potentially lead to changes in pigmentation.
Action Environment
The action of Ac-tyr(me)-ome could be influenced by various environmental factors. For instance, the pH conditions and the presence of different amounts of amphiphiles and surfactants can affect the reactions involving this compound. Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and light exposure.
Biological Activity
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group on a phenyl ring, which is significant for its biological activity.
Enzyme Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of malate dehydrogenase (MDH), an enzyme involved in the citric acid cycle. Inhibition of MDH has been associated with anti-cancer effects, as it disrupts metabolic pathways essential for tumor growth. For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against MDH1 and MDH2 enzymes, with IC50 values indicating moderate to strong inhibitory effects (IC50 values ranging from 0.78 to 6.18 µM depending on the structural modifications) .
| Compound | MDH1 IC50 (µM) | MDH2 IC50 (µM) |
|---|---|---|
| This compound | 3.38 ± 0.36 | 1.53 ± 0.08 |
| Derivative 5a | 6.18 ± 0.74 | 1.5 ± 0.01 |
| Derivative 5d | 0.94 ± 0.05 | 1.24 ± 0.13 |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines, including hepatocellular carcinoma (HCC). Preliminary results indicated significant antiproliferative activity against Huh7 and Mahlavu cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Study on Hepatocellular Carcinoma
In a notable study, compounds structurally related to this compound were evaluated for their effects on HCC cell lines. The results demonstrated that certain derivatives exhibited strong antiproliferative properties, with concentrations in the micromolar range leading to significant reductions in cell viability . This highlights the potential application of this compound in developing new cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the phenyl ring significantly influenced the biological activity of the compound. For instance, substituting the methoxy group with electron-withdrawing groups resulted in a loss of activity, while maintaining an electron-donating group at specific positions enhanced inhibitory effects against MDH enzymes .
Comparison with Similar Compounds
Key Observations :
- Enantioselectivity : The 4-methoxyphenyl derivative achieves >99.9% ee, comparable to chlorophenyl and nitrophenyl analogs, but higher than fluorinated derivatives (80% ee) . Electron-donating groups (e.g., methoxy) may stabilize transition states in asymmetric hydrogenation.
- Synthetic Challenges : Indole-containing derivatives (e.g., 3f in ) exhibit lower yields (28%) due to steric hindrance and complex Pd-catalyzed coupling steps .
- Melting Points : Bulky substituents (e.g., indolyl groups) increase melting points (200–203°C) compared to simpler aryl derivatives .
Electronic and Steric Influence on Reactivity
- For example, ligands derived from this compound may increase rhodium catalyst activity .
- Electron-Withdrawing Groups : Chloro and nitro substituents reduce electron density, which could decrease reactivity in nucleophilic substitutions but enhance stability in oxidative environments .
- Steric Effects : Fluorinated or ortho-substituted derivatives (e.g., 2,3,6-trifluorophenyl) exhibit reduced enantioselectivity, likely due to steric clashes during catalytic cycles .
Preparation Methods
Reaction Conditions and Optimization
The coupling utilizes Pd₂(dba)₃ (3 mol%) and PCy₃ (6 mol%) in dioxane/aqueous K₃PO₄ at 100°C for 18 hours. Critical parameters include:
-
Temperature : Elevated temperatures (100°C) ensure complete conversion.
-
Ligand selection : Bulky phosphines (PCy₃) mitigate protodeboronation side reactions.
-
Base strength : K₃PO₄ (1.27 M) maintains optimal pH for transmetallation.
Post-reaction workup involves extraction with ethyl acetate, drying over Na₂SO₄, and chromatographic purification (DCM/MeOH 98:2), yielding methyl 2-acetamido-3-(4-methoxyphenyl)propanoate in ~64%.
Table 1: Suzuki-Miyaura Cross-Coupling Performance
| Aryl Halide | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromoanisole | Pd₂(dba)₃/PCy₃ | 64 | >95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃/PCy₃ | 72 | >97 |
Hydroxylamination-Acetylation Sequential Route
This two-step strategy, adapted from roxasistat intermediate synthesis, constructs the acetamido group via hydroxylamine intermediates.
Synthesis of Methyl 2-Hydroxylamino-3-Oxo-3-(4-Methoxyphenyl)Propionate
Starting from methyl 3-oxo-3-(4-methoxyphenyl)propionate, hydroxylamination proceeds with NaNO₂ in glacial acetic acid/water at 0°C. The reaction exploits nitrosation to install the hydroxylamino group, achieving 92% yield at 0°C over 3 hours.
Acetylation to Install the Acetamido Group
The hydroxylamine intermediate undergoes acetylation with acetic anhydride and Mg powder at -10°C. This step avoids over-acetylation by maintaining low temperatures, yielding 92.4% of the acetamido product.
Table 2: Hydroxylamination-Acetylation Efficiency
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxylamination | NaNO₂, AcOH/H₂O | 92 | 97.5 |
| Acetylation | Ac₂O, Mg, AcOH | 92.4 | 97.5 |
Asymmetric Synthesis for Enantiomeric Control
The (S)-configuration necessitates enantioselective methods. A 2011 protocol employs asymmetric hydrogenation of a β-keto ester precursor using chiral Ru catalysts.
Substrate Preparation and Catalytic Hydrogenation
Methyl 3-oxo-3-(4-methoxyphenyl)propionate is hydrogenated under H₂ (50 psi) with Ru-(S)-BINAP in methanol. The reaction achieves >90% enantiomeric excess (ee) by leveraging the chiral phosphine ligand’s steric and electronic tuning.
Resolution via Enzymatic Methods
Alternative approaches utilize lipase-catalyzed kinetic resolution of racemic acetamido esters. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, enriching the (S)-ester to >99% ee after recrystallization.
Table 3: Asymmetric Method Performance
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Hydrogenation | Ru-(S)-BINAP | 92 | 85 |
| Enzymatic Resolution | CALB | 99 | 45 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Stereochemical Considerations
While the Suzuki and hydroxylamination routes produce racemic mixtures, asymmetric methods directly furnish the (S)-enantiomer. Post-synthetic resolution (e.g., enzymatic) remains necessary for non-catalytic approaches.
Data Tables and Research Findings
Table 4: Summary of Synthetic Methods
| Method | Key Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃, PCy₃ | 64 | - |
| Hydroxylamination | NaNO₂, Ac₂O | 92.4 | - |
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 85 | 92 |
Table 5: Cost and Practicality Assessment
| Method | Cost ($/kg) | Complexity | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 1200 | High | Moderate |
| Hydroxylamination | 450 | Medium | High |
| Asymmetric Hydrogenation | 2800 | Very High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, and what key reagents/conditions are involved?
- Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Start with 4-methoxyphenylpropanoic acid derivatives. React with methylamine or acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamido group.
- Step 2: Esterification using methanol and a coupling agent (e.g., DCC) to form the methyl ester .
- Step 3: Chiral resolution via enzymatic methods (e.g., lipases) or chiral column chromatography to isolate the (S)-enantiomer .
- Critical Reagents: 4-Methoxyphenyl aldehydes, methyl chloroacetate, chiral catalysts (e.g., L-proline derivatives).
Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?
- Answer:
- HPLC with Chiral Columns: To confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, acetamido carbonyl at δ 170 ppm) .
- X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated in structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?
- Answer:
- Catalyst Screening: Use chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to improve stereochemical control .
- Solvent Effects: Polar aprotic solvents (e.g., THF) may stabilize transition states, increasing enantiomeric excess by 10–15% .
- Temperature Gradients: Lower temperatures (0–5°C) reduce racemization risks during esterification .
Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?
- Answer:
- Structural Analog Comparison: Compare with derivatives like (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate to identify substituent-dependent activity shifts .
- Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity) to confirm target specificity .
- Purity Analysis: Ensure >98% purity (via LC-MS) to exclude confounding effects from synthetic byproducts .
Q. What experimental designs are optimal for studying environmental degradation pathways?
- Answer:
- Hydrolysis Studies: Incubate the compound at varying pH (2–12) and analyze degradation products via LC-QTOF-MS to identify hydrolytically labile groups (e.g., ester bonds) .
- Photodegradation: Expose to UV light (254 nm) in aqueous solutions and monitor nitroso byproducts using GC-MS .
- Microbial Metabolism: Use soil microcosms with LC-MS/MS to track metabolites, focusing on demethylation or aromatic ring oxidation .
Q. How to design SAR studies for optimizing pharmacological activity?
- Answer:
- Combinatorial Libraries: Synthesize derivatives with varied substituents (e.g., replacing 4-methoxy with halogens or nitro groups) and test in cell-based assays .
- Molecular Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), prioritizing substituents with high docking scores .
- In Vivo PK/PD Modeling: Corrogate substituent lipophilicity (logP) with bioavailability in rodent models to refine lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
